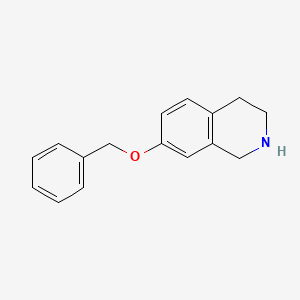

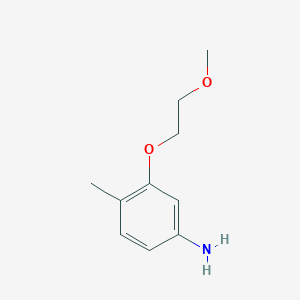

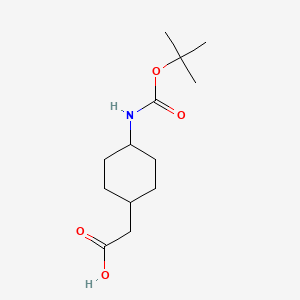

3-(2-Methoxyethoxy)-4-methylaniline

概要

説明

3-(2-Methoxyethoxy)-4-methylaniline, also known as MEEMA, is an organic compound belonging to the class of anilines. It is a white crystalline solid with a melting point of 119°C and is soluble in most organic solvents. MEEMA is a versatile molecule which has been used in a variety of scientific applications. Its unique properties make it an ideal candidate for use in laboratory experiments and studies.

Safety and Hazards

将来の方向性

Functional polymers, including those related to “3-(2-Methoxyethoxy)-4-methylaniline”, have been an important field of research in recent years. With the development of controlled polymerization methods, block-copolymers of defined structures and properties could be obtained . The potential applications of these studies are applicable for biomedical applications such as drug delivery .

作用機序

Target of Action

It is suggested that the compound may have a similar mode of action to other glyme members (mono-, di-, and triglyme), which share the same toxic mode of action .

Mode of Action

It is known that second-generation antisense oligonucleotides (asos) with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .

Biochemical Pathways

It is part of a type of redox-active polymer semiconductor, which has shown high performance in organic electrochemical transistors (oect) devices for biosensing functions .

Pharmacokinetics

It is known that second-generation asos with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .

Result of Action

It is part of a type of redox-active polymer semiconductor, which has shown high performance in oect devices for biosensing functions .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化学分析

Biochemical Properties

Similar compounds have been used in the synthesis of degradable polyphosphazenes

Cellular Effects

The cellular effects of 3-(2-Methoxyethoxy)-4-methylaniline are not well-studied. Related compounds have been shown to influence cellular uptake. For instance, gold nanoparticles coated with a helical poly(γ-(2-(2-methoxyethoxy)ethoxy)esteryl L-glutamate) exhibited greater cellular uptake .

Molecular Mechanism

Related compounds have been shown to form unique tridentate coordination by extending the ether chain length .

Metabolic Pathways

Related compounds have been shown to undergo O-demethylation and cleavage of the central ether bond .

Transport and Distribution

Related compounds have been shown to form a thermally-stable surface layer that influences their distribution .

特性

IUPAC Name |

3-(2-methoxyethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZWBQUSFWDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)